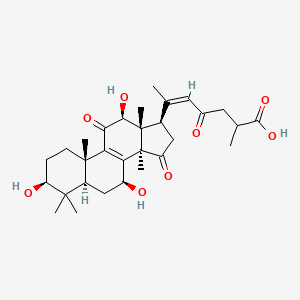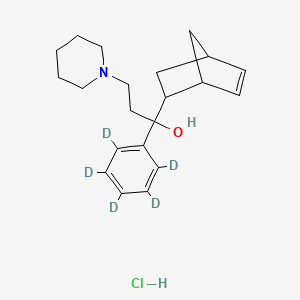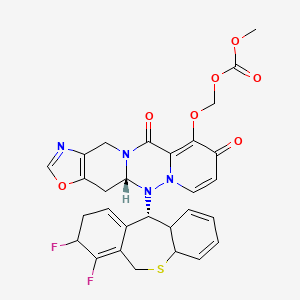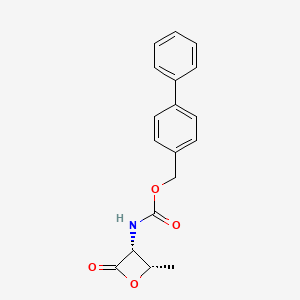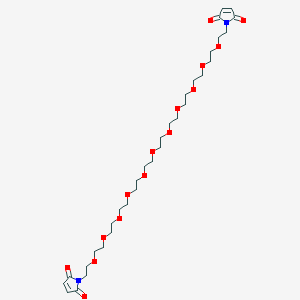
Mal-PEG11-mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used for polypeptide or small molecule conjugation. The compound has a molecular formula of C32H52N2O15 and a molecular weight of 704.77 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mal-PEG11-mal is synthesized through a series of reactions involving polyethylene glycol (PEG) and maleimide groups. The synthesis typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated by reacting with a suitable activating agent, such as tosyl chloride, to form a PEG-tosylate intermediate.
Introduction of Maleimide Groups: The PEG-tosylate intermediate is then reacted with maleimide to introduce maleimide groups at both ends of the PEG chain
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the requirements for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG11-mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide groups in this compound react with sulfhydryl groups (-SH) in polypeptides or small molecules to form stable thioether bonds
Conjugation Reactions: It is used as a crosslinker to conjugate polypeptides or small molecules, enhancing their stability and functionality
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include polypeptides or small molecules containing sulfhydryl groups.
Conditions: Reactions are typically carried out in aqueous buffers at pH 6.5 to 7.5
Major Products
The major products formed from reactions involving this compound are conjugated polypeptides or small molecules with enhanced stability and functionality.
Applications De Recherche Scientifique
Mal-PEG11-mal has a wide range of applications in scientific research, including:
Chemistry: It is used as a crosslinker in the synthesis of complex molecules and polymers
Biology: In biological research, this compound is used to conjugate proteins, peptides, and other biomolecules, facilitating the study of their interactions and functions
Medicine: It is employed in the development of drug delivery systems and therapeutic agents, enhancing their stability and targeting capabilities
Industry: this compound is used in the production of advanced materials and coatings, improving their properties and performance
Mécanisme D'action
Mal-PEG11-mal exerts its effects through the formation of stable thioether bonds with sulfhydryl groups in polypeptides or small molecules. The maleimide groups in this compound specifically react with sulfhydryl groups, resulting in the conjugation of the target molecules. This conjugation enhances the stability and functionality of the target molecules, making them suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG11-Maleimide: Similar to Mal-PEG11-mal, this compound contains a maleimide group and a PEG spacer arm. .
Maleimide-PEG11-Biotin: Another similar compound used for biotinylation, with applications in protein labeling and crosslinking
Uniqueness
This compound is unique due to its homobifunctional nature, allowing it to conjugate two molecules simultaneously. This property makes it highly versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C32H52N2O15 |
|---|---|
Poids moléculaire |
704.8 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C32H52N2O15/c35-29-1-2-30(36)33(29)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-34-31(37)3-4-32(34)38/h1-4H,5-28H2 |
Clé InChI |
SLYDCUAENJTMFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
![6-Morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12417568.png)
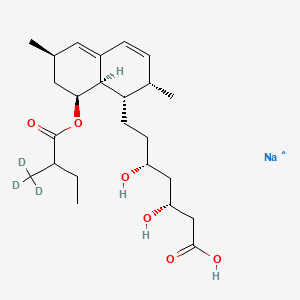
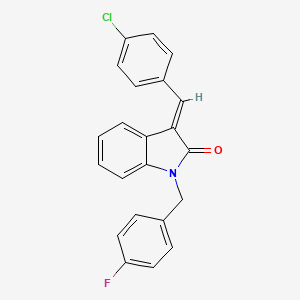
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)
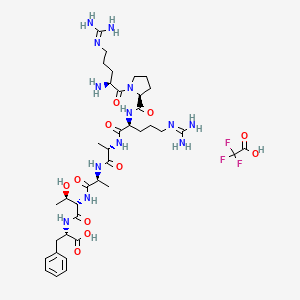
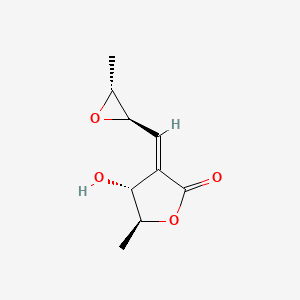
![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)
